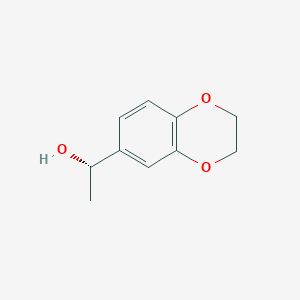

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

CAS No.: 132486-27-2

Cat. No.: VC2641394

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132486-27-2 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |

| Standard InChI | InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m0/s1 |

| Standard InChI Key | QSYTYSANYGEBEZ-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C1=CC2=C(C=C1)OCCO2)O |

| SMILES | CC(C1=CC2=C(C=C1)OCCO2)O |

| Canonical SMILES | CC(C1=CC2=C(C=C1)OCCO2)O |

Introduction

Chemical Identity and Properties

Basic Information

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a secondary alcohol with a well-defined stereocenter at the carbon bearing the hydroxyl group. The compound belongs to the benzodioxin family, characterized by a bicyclic structure containing two oxygen atoms in a heterocyclic arrangement. Its basic identification information is summarized in the table below:

| Property | Value |

|---|---|

| CAS Registry Number | 132486-27-2 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |

| Standard InChI | InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m0/s1 |

| Standard InChIKey | QSYTYSANYGEBEZ-ZETCQYMHSA-N |

| Isomeric SMILES | CC@@HO |

The compound contains three oxygen atoms: two within the benzodioxin ring system and one as part of the secondary alcohol functional group. The stereochemistry at the chiral center is specified as (S), indicating a specific three-dimensional arrangement of atoms that contributes to its potential biological activities and chemical reactivity.

Structural Features

The structure of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol consists of several key components:

-

A 2,3-dihydro-1,4-benzodioxin core - a benzene ring fused with a 1,4-dioxane heterocycle

-

An ethanol substituent at position 6 of the benzodioxin ring

-

A defined (S)-stereochemistry at the carbon bearing the hydroxyl group

This specific stereochemistry is crucial for its potential biological activities and applications in asymmetric synthesis. The benzodioxin scaffold is found in various natural products and synthetic compounds with diverse biological activities, while the hydroxyl group provides a reactive site for further functionalization.

Synthesis and Preparation

Asymmetric Synthesis Approaches

The synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves asymmetric synthesis methods to achieve the desired stereochemistry at the chiral center. Several approaches may be employed to obtain this compound with high enantiomeric purity.

One common approach to synthesizing chiral secondary alcohols like this compound involves the asymmetric reduction of the corresponding ketone precursor, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. This can be achieved through various methods:

-

Enzymatic reduction using ketoreductases or alcohol dehydrogenases

-

Chemical reduction using chiral catalysts such as oxazaborolidines or BINAP-ruthenium complexes

-

Corey-Bakshi-Shibata (CBS) reduction

Each of these methods offers different advantages in terms of enantiomeric excess, yield, and scalability. The precise conditions must be optimized to achieve the desired stereoselectivity.

Starting Materials and Precursors

The key precursor for the synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is often 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (acetyl benzodioxin), which has been documented in chemical databases . This ketone can be reduced stereoselectively to yield the target alcohol with the desired configuration.

Chemical Reactivity

Functional Group Transformations

Due to its secondary alcohol functionality, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical transformations:

-

Esterification reactions with carboxylic acids or acid chlorides

-

Oxidation to the corresponding ketone

-

Dehydration to form alkenes

-

Substitution reactions to form ethers or other derivatives

-

Use as a chiral auxiliary in asymmetric synthesis

The hydroxyl group provides a reactive site for these transformations, while the stereocenter can influence the stereochemical outcome of subsequent reactions when used as a chiral building block.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

-

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone - A related compound with potential biological activities

-

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol - An amino alcohol derivative with a similar core structure

-

Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)- - The ketone precursor to our target compound

Comparing these structures can provide insights into how small structural modifications affect physical properties, chemical reactivity, and potential biological activities.

Impact of Stereochemistry

The (S)-configuration at the chiral center of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol likely influences:

-

Binding affinity to potential biological targets

-

Pharmacokinetic properties

-

Metabolic stability

-

Reactivity in chemical transformations

The stereochemistry can significantly impact the three-dimensional arrangement of the molecule, affecting how it interacts with chiral environments such as enzyme active sites or asymmetric catalysts.

Future Research Directions

Methodological Considerations

Future research on (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol would benefit from:

-

High-resolution analytical techniques to confirm structure and purity

-

Advanced computational methods to predict reactivity and potential biological activities

-

Systematic variation of reaction conditions to optimize synthesis

-

Collaborative approaches across chemistry, biology, and pharmaceutical sciences

Such interdisciplinary approaches could maximize the potential value of this compound in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume